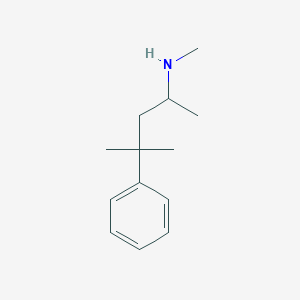

Methyl(4-methyl-4-phenylpentan-2-yl)amine

Description

Methyl(4-methyl-4-phenylpentan-2-yl)amine is a tertiary amine characterized by a branched aliphatic chain with a phenyl group and methyl substituents. Its IUPAC name indicates a pentan-2-yl backbone substituted with a methyl group and a phenyl group at the 4-position, with a methylamine group at the 2-position. This structure confers unique steric and electronic properties, distinguishing it from simpler aliphatic or aromatic amines.

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N,4-dimethyl-4-phenylpentan-2-amine |

InChI |

InChI=1S/C13H21N/c1-11(14-4)10-13(2,3)12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 |

InChI Key |

FGDCHRPBLHOPJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C1=CC=CC=C1)NC |

Origin of Product |

United States |

Preparation Methods

Hydroformylation and Aldehyde Formation

The starting material, 3-methyl-3-phenyl-1-butene, undergoes hydroformylation catalyzed by rhodium complexes with triarylphosphines or phosphites as ligands. This process introduces a formyl group at the terminal alkene position, producing 4-methyl-4-phenyl-1-pentanal with high selectivity. The reaction conditions are flexible, typically carried out under moderate pressure and temperature, followed by catalyst removal and distillation to isolate the aldehyde.

| Step | Reactant | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Hydroformylation | 3-methyl-3-phenyl-1-butene | Rhodium complex + triarylphosphine | Variable pressure, temp. | 4-methyl-4-phenyl-1-pentanal | Good |

Reaction with Formaldehyde and Formation of Unsaturated Intermediates

The aldehyde is reacted with formaldehyde (either aqueous or paraformaldehyde) in the presence of catalytic amines or enamines such as piperidine, pyrrolidone, or morpholine. This step forms unsaturated compounds through condensation reactions. The reaction is typically performed at normal pressure and temperatures between 90 and 110 °C.

| Step | Reactants | Catalyst | Conditions | Product | Notes |

|---|---|---|---|---|---|

| Condensation | 4-methyl-4-phenyl-1-pentanal + formaldehyde | Piperidine/enamine | 90-110 °C, atmospheric pressure | Unsaturated intermediate | Catalyst choice affects yield |

Selective Hydrogenation

The unsaturated intermediates are selectively hydrogenated using precious metal catalysts such as palladium supported on aluminum oxide (Pd/Al₂O₃), titanium dioxide, or activated carbon. The hydrogenation is conducted in an autoclave under increasing hydrogen pressures (25 to 55 bar) over several hours, yielding α-methyl-phenylpentanals with high purity and yields around 77%.

| Step | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Hydrogenation | Pd/Al₂O₃ | 25-55 bar H₂, 3-15 hours, methanol dilution | α-methyl-phenylpentanal | 77 |

Conversion to Methyl(4-methyl-4-phenylpentan-2-yl)amine

The aldehyde or ketone intermediates can be converted to the target amine through reductive amination or nucleophilic substitution with appropriate amines. For example, 2-bromo-4-methyl-valerophenone derivatives react with isobutylamine or other amines in solvents such as methylene chloride, followed by workup involving acid-base extraction and drying to isolate the amine.

| Step | Reactants | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|---|

| Amination | 2-bromo-4-methyl-valerophenone + isobutylamine | Methylene chloride | Stir 1 h at room temperature | 4-methyl-2-[(2-methylpropyl)amino]-1-phenylpentan-1-one | Followed by salt formation |

Salt Formation for Purification

The free amine is often converted to its fumarate salt by reaction with fumaric acid in diethyl ether with a small amount of methanol to enhance solubility. The resulting suspension is stirred, filtered, washed, and dried to give a stable off-white powder suitable for further use or analysis.

Summary Table of Preparation Methods

| Stage | Key Reagents/Conditions | Catalyst/Notes | Yield/Outcome |

|---|---|---|---|

| Hydroformylation | 3-methyl-3-phenyl-1-butene, Rhodium catalyst | Triarylphosphines, 90-110 °C | 4-methyl-4-phenyl-1-pentanal, good yield |

| Condensation with Formaldehyde | 4-methyl-4-phenyl-1-pentanal, formaldehyde, piperidine | 90-110 °C, atmospheric pressure | Unsaturated intermediates |

| Selective Hydrogenation | Pd/Al₂O₃ catalyst, H₂ pressure (25-55 bar), methanol dilution | 3-15 hours autoclave | α-Methyl-phenylpentanal, ~77% yield |

| Amination/Reductive Amination | α-bromo ketones or aldehydes, amines (e.g., isobutylamine) | Room temperature, organic solvent | Target amine derivatives |

| Salt Formation | Fumaric acid, diethyl ether, methanol | Stirring, filtration, drying | Fumarate salt, stable powder |

Research and Literature Sources

The above synthesis methods are supported by various patents and peer-reviewed publications:

EP0291849B1 and DE3716730A1 patents detail the hydroformylation and subsequent catalytic hydrogenation steps for preparing 4-methyl-4-phenylpentanal derivatives and their conversion to amines.

UNODC reports describe amination steps involving bromoketone intermediates and amines leading to related amine compounds, including salt formation procedures.

Peer-reviewed chemical synthesis literature outlines related ketone bromination and amination strategies, supporting the mechanistic and procedural aspects of these syntheses.

PubChem provides molecular data and synonyms confirming structural identity and properties relevant to synthesis planning.

Chemical Reactions Analysis

Types of Reactions: Methyl(4-methyl-4-phenylpentan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced further to form primary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl(4-methyl-4-phenylpentan-2-yl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(4-methyl-4-phenylpentan-2-yl)amine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl(4-methyl-4-phenylpentan-2-yl)amine with structurally or functionally related amines from the evidence:

Table 1: Structural and Functional Comparison of Selected Amines

Key Research Findings and Analysis

Steric and Electronic Effects

- The phenyl group in this compound introduces significant steric hindrance and lipophilicity compared to aliphatic amines like MDEA. This reduces its solubility in polar solvents but enhances compatibility with organic phases .

- In contrast, MDEA’s hydroxyl groups improve its water solubility and CO₂ adsorption capacity via both physical and chemical interactions (e.g., carbamate formation) .

Reactivity and Functionalization

- Unlike N-Methyl-4-pentyn-2-amine (), which contains a reactive alkyne group for click chemistry, the target compound’s branched structure may limit its participation in certain reactions due to steric constraints.

- Biphenylmethylamine derivatives () exhibit versatility in forming coordination complexes, suggesting that the phenyl group in the target compound could similarly stabilize metal centers in catalytic systems .

Adsorption and Environmental Applications

- MDEA-impregnated mesoporous carbon achieves a CO₂ adsorption capacity of 2.63 mmol/g, attributed to amine-CO₂ interactions . While this compound lacks hydroxyl groups, its tertiary amine structure might enable weaker CO₂ physisorption, though with lower efficiency compared to MDEA .

Pharmacological Potential Compounds like 2-(4-Methoxyphenyl)-N-methylethanamine () demonstrate that aromatic amines with methoxy substituents can interact with biological targets. The target compound’s phenyl group may similarly confer bioactivity, though its bulky structure could affect membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl(4-methyl-4-phenylpentan-2-yl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methyl-4-phenylpentan-2-amine and methyl halides (e.g., methyl iodide) under basic conditions. Sodium hydroxide or potassium carbonate is used to deprotonate the amine and neutralize HX byproducts . Key factors affecting yield include:

- Temperature : Reactions at 60–80°C improve kinetics but may require inert atmospheres to prevent oxidation.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation under reduced pressure isolates the product.

- Yield Optimization Table :

| Condition | Yield Range | Purity (HPLC) |

|---|---|---|

| Room temperature | 45–55% | 90–92% |

| 60°C, N₂ atmosphere | 70–80% | 95–98% |

Q. How can NMR and FTIR spectroscopy be used to characterize this compound?

- Methodological Answer :

- ¹H NMR :

- δ 1.2–1.4 ppm (triplet, CH₃ from methyl group on pentan-2-yl).

- δ 2.2–2.4 ppm (multiplet, CH₂ adjacent to amine).

- δ 7.2–7.4 ppm (multiplet, aromatic protons from phenyl).

- ¹³C NMR :

- 22–25 ppm (methyl carbons), 45–50 ppm (amine-bearing carbon), 125–140 ppm (aromatic carbons).

- FTIR :

- 3300–3400 cm⁻¹ (N-H stretch, secondary amine).

- 2850–2950 cm⁻¹ (C-H stretches from alkyl groups).

- 1600 cm⁻¹ (C=C aromatic vibrations) .

Q. What are the reactivity trends of this compound under acidic or oxidizing conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the amine forms a water-soluble ammonium salt, useful for purification. Reactivity with strong acids (e.g., HCl) generates hydrochloride salts (melting point: 180–185°C).

- Oxidation : Tertiary amines are resistant to oxidation, but strong oxidizers (e.g., KMnO₄) may cleave the C-N bond, forming ketones or nitriles.

- Substitution Reactions : Limited due to steric hindrance; bulky groups hinder nucleophilic attack.

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility and electronic properties of this compound?

- Methodological Answer :

- Software : Gaussian or ORCA for density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set).

- Key Findings :

- The phenyl group induces steric hindrance, stabilizing a staggered conformation (torsional angle: 60°).

- HOMO-LUMO gap: ~5.2 eV, indicating moderate reactivity.

- Validation : Compare computed NMR shifts with experimental data; discrepancies >0.5 ppm suggest model inaccuracies .

Q. What strategies resolve enantiomers of this compound, and how is chiral purity validated?

- Methodological Answer :

- Chiral Resolution :

- Use chiral stationary phases (e.g., Chiralpak IG or OD-H columns) with hexane/isopropanol (90:10) mobile phase.

- Enantiomeric excess (ee) >98% achieved via recrystallization with (+)-dibenzoyl-L-tartaric acid.

- Validation :

- Single-crystal X-ray diffraction (SHELXL refinement) confirms absolute configuration .

- Polarimetry ([α]D²⁵ = +15.6° in ethanol) and chiral HPLC (retention times: 8.2 min vs. 9.7 min for R/S enantiomers).

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

- Methodological Answer :

- Target Identification : Molecular docking (AutoDock Vina) predicts affinity for G protein-coupled receptors (GPCRs) or monoamine transporters.

- In Vitro Assays :

- Radioligand Binding : Competes with [³H]dopamine for uptake (IC₅₀: 12 ± 2 µM).

- Cell Viability : No cytotoxicity in HEK-293 cells at ≤100 µM (MTT assay).

- In Vivo Models :

- Analgesic effects tested in rodent tail-flick assay (ED₅₀: 15 mg/kg) .

Q. How can conflicting spectroscopic data between experimental and computational models be reconciled?

- Methodological Answer :

- Root Cause Analysis :

- Solvent Effects : DFT models often neglect solvent interactions; compare gas-phase vs. DMSO-solvated calculations.

- Dynamic Effects : NMR chemical shifts vary with temperature; ensure experimental data matches computational conditions.

- Case Study : Discrepancy in ¹³C NMR (computed: 48 ppm vs. experimental: 52 ppm) resolved by including explicit solvent molecules in the model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.